N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide
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Overview
Description
“N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide” is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Sulfonamide Formation:
Side Chain Introduction: The aminoethyl and phenylbutyl side chains can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core or the phenyl ring.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide” would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)isoquinoline-5-sulfonamide
- N-(3-Phenylbutyl)isoquinoline-5-sulfonamide
- Isoquinoline-5-sulfonamide derivatives
Uniqueness
The uniqueness of “N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other isoquinoline derivatives.
Properties
CAS No. |
651307-23-2 |
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Molecular Formula |
C21H25N3O2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S/c1-17(18-6-3-2-4-7-18)11-14-24(15-12-22)27(25,26)21-9-5-8-19-16-23-13-10-20(19)21/h2-10,13,16-17H,11-12,14-15,22H2,1H3 |
InChI Key |
YSDUGRWHOZFQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(CCN)S(=O)(=O)C1=CC=CC2=C1C=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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